molecular formula C11H13F3N2O2 B12083341 4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide

4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B12083341
M. Wt: 262.23 g/mol
InChI Key: AVOQEZRRQGFGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide is an organic compound with the molecular formula C11H13F3N2O2 It is characterized by the presence of an amino group, an ethyl group, and a trifluoroethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The amino and ethyl groups may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-(2,2,2-trifluoroethoxy)benzamide: Similar structure but lacks the ethyl group.

    4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide: Similar structure with an additional ethyl group on the amino side chain.

Uniqueness

4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of both the ethyl and trifluoroethoxy groups, which can significantly influence its chemical properties and biological activities. These structural features may provide advantages in terms of binding affinity, specificity, and stability compared to similar compounds.

Properties

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

4-amino-N-ethyl-3-(2,2,2-trifluoroethoxy)benzamide

InChI

InChI=1S/C11H13F3N2O2/c1-2-16-10(17)7-3-4-8(15)9(5-7)18-6-11(12,13)14/h3-5H,2,6,15H2,1H3,(H,16,17)

InChI Key

AVOQEZRRQGFGJA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.